molecular formula C10H12O2S B6279632 3-(propylsulfanyl)benzoic acid CAS No. 110208-00-9

3-(propylsulfanyl)benzoic acid

Cat. No.: B6279632
CAS No.: 110208-00-9
M. Wt: 196.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(propylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H12O2S It features a benzoic acid core substituted with a propylsulfanyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propylsulfanyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromobenzoic acid with propylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Another method involves the use of a Grignard reagent. In this approach, 3-bromobenzoic acid is first converted to its corresponding Grignard reagent by reacting with magnesium in anhydrous ether. The Grignard reagent is then treated with propylthiol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(propylsulfanyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-(propylsulfanyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(propylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

3-(propylsulfanyl)benzoic acid can be compared with other benzoic acid derivatives, such as:

    3-(phenylsulfanyl)benzoic acid: Similar structure but with a phenyl group instead of a propyl group.

    3-(methylsulfanyl)benzoic acid: Contains a methyl group instead of a propyl group.

    4-(propylsulfanyl)benzoic acid: The propylsulfanyl group is at the fourth position instead of the third.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

110208-00-9

Molecular Formula

C10H12O2S

Molecular Weight

196.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.